2,2-Dimethyl-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]propionamide
Overview
Description
2,2-Dimethyl-N-[5’-(5’‘-(trifluoromethyl)pyridin-2’‘-yl)–[1’,2’,4’]oxadiazol-3’-ylmethyl]propionamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring and an oxadiazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-[5’-(5’‘-(trifluoromethyl)pyridin-2’‘-yl)–[1’,2’,4’]oxadiazol-3’-ylmethyl]propionamide typically involves multiple steps, starting with the preparation of the pyridine and oxadiazole intermediates. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-[5’-(5’‘-(trifluoromethyl)pyridin-2’‘-yl)–[1’,2’,4’]oxadiazol-3’-ylmethyl]propionamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl and pyridine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2,2-Dimethyl-N-[5’-(5’‘-(trifluoromethyl)pyridin-2’‘-yl)–[1’,2’,4’]oxadiazol-3’-ylmethyl]propionamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-[5’-(5’‘-(trifluoromethyl)pyridin-2’‘-yl)–[1’,2’,4’]oxadiazol-3’-ylmethyl]propionamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and oxadiazole moiety play crucial roles in its binding affinity and activity. Detailed studies on its mechanism of action can provide insights into its potential effects and applications .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-N-[5’-(5’‘-(fluoromethyl)pyridin-2’‘-yl)–[1’,2’,4’]oxadiazol-3’-ylmethyl]propionamide
- 2,2-Dimethyl-N-[5’-(5’‘-(chloromethyl)pyridin-2’‘-yl)–[1’,2’,4’]oxadiazol-3’-ylmethyl]propionamide
Properties
IUPAC Name |
2,2-dimethyl-N-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-yl]methyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O2/c1-13(2,3)12(22)19-7-10-20-11(23-21-10)9-5-4-8(6-18-9)14(15,16)17/h4-6H,7H2,1-3H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVCIOVLORNNMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NOC(=N1)C2=NC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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